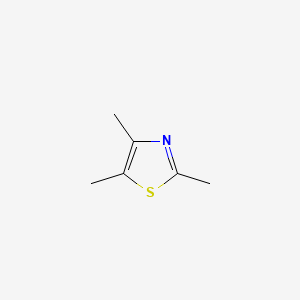

2,4,5-Trimethylthiazole

Overview

Description

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound. It is a flavor component found in various cooked foods, including cooked meats and potatoes. This compound contributes to the characteristic aroma and taste of these foods, especially when they undergo Maillard reactions during cooking .

Synthesis Analysis

The synthesis of 2,4,5-Trimethylthiazole involves the condensation of appropriate precursors. While I don’t have specific synthetic details, it is typically obtained through reactions that introduce methyl groups onto the thiazole ring. Researchers have explored various synthetic routes to produce this compound, but further investigation is needed to optimize its synthesis .

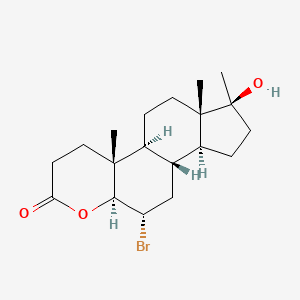

Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethylthiazole is C₆H₉NS . It consists of a thiazole ring with three methyl groups attached at different positions. The structural arrangement of these atoms influences its flavor properties and reactivity .

Chemical Reactions Analysis

2,4,5-Trimethylthiazole is involved in Maillard reactions, which occur during cooking and browning processes. These reactions lead to the formation of complex flavor compounds. The compound’s reactivity with other food components contributes to the overall taste and aroma of cooked dishes .

Physical And Chemical Properties Analysis

Scientific Research Applications

Food Industry

Flavor Enhancement and Analysis: 2,4,5-Trimethylthiazole is used in the food industry for its flavor-enhancing properties. It imparts a cocoa, earthy, and nutty profile, which is particularly valued in meat products like chicken broth, cooked beef, and roasted lamb fat . Its organoleptic qualities make it a common additive in flavor formulations.

Pharmaceuticals

Internal Standard for Chromatographic Analysis: In pharmaceutical research, 2,4,5-Trimethylthiazole serves as an internal standard in gas chromatographic analysis. This application is crucial for the accurate quantification of aldehydes in alcoholic beverages, ensuring the consistency and reliability of analytical results .

Environmental Science

Volatile Organic Compound Analysis: Environmental scientists employ 2,4,5-Trimethylthiazole in the study of volatile organic compounds (VOCs). Its presence and behavior in various environmental matrices can provide insights into pollution sources and atmospheric chemistry .

Materials Science

Smart Material Fabrication: In materials science, 2,4,5-Trimethylthiazole is explored for the design and fabrication of biomimetic smart materials. These materials have potential applications in creating sensitive and selective sensors for detecting environmental pollutants .

Chemical Synthesis

Synthetic Intermediate: This compound is utilized as a synthetic intermediate in chemical synthesis. Its incorporation into larger molecules is a key step in the production of various chemicals, including those used in agriculture and industry .

Analytical Chemistry

Electron Ionization Mass Spectrometry: Analytical chemists use 2,4,5-Trimethylthiazole in mass spectrometry, particularly in electron ionization techniques. It helps in identifying and quantifying substances within complex mixtures, which is essential for quality control and research .

Biochemistry

Molecular Activation Studies: Biochemists study 2,4,5-Trimethylthiazole for its ability to bind and activate certain receptors. Understanding this interaction is important for developing new drugs and therapies .

Agriculture

Pesticide Impact Assessment: Agricultural scientists investigate the impact of pesticides on crop growth and yield. 2,4,5-Trimethylthiazole can be used as a marker or tracer in these studies to understand the behavior of pesticides and their residues in the environment .

Mechanism of Action

Target of Action

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound . It is primarily used as a biochemical reagent in life science research . .

Mode of Action

It is known to be a volatile oxidant , suggesting that it may interact with its targets through oxidation reactions

Biochemical Pathways

2,4,5-Trimethylthiazole is a Maillard reaction product . The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. It’s a form of non-enzymatic browning which occurs in different types of food like cooked meats and potatoes

Action Environment

The action of 2,4,5-Trimethylthiazole may be influenced by various environmental factors. For example, its volatility suggests that it may readily evaporate at room temperature, which could influence its stability and efficacy. Furthermore, as a Maillard reaction product, its formation and action may be influenced by factors such as temperature and the presence of amino acids and reducing sugars .

properties

IUPAC Name |

2,4,5-trimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPVSWRQZNDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065564 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 to 167.00 °C. @ 717.50 mm Hg | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011-1.015 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

13623-11-5 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2,4,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6393273PE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4,5-Trimethylthiazole in the context of animal behavior?

A1: 2,4,5-Trimethylthiazole is recognized as a component of predator odor by rodents, specifically rats [, , , ]. Exposure to this compound can induce anxiety-like behaviors and stress responses in these animals.

Q2: Can 2,4,5-Trimethylthiazole influence the reproductive system in female rodents?

A2: Yes, studies show that chronic exposure to 2,4,5-Trimethylthiazole can delay puberty in female mice []. This effect is linked to a reduction in the frequency of luteinizing hormone (LH) pulses, suggesting an impact on the hypothalamic-pituitary-gonadal axis. The posterodorsal medial amygdala (MePD) is implicated in mediating this stress-induced suppression of LH pulsatility [, , ].

Q3: What role does the MePD play in mediating the effects of 2,4,5-Trimethylthiazole on the reproductive system?

A3: The MePD is believed to process the stress signal induced by 2,4,5-Trimethylthiazole. This processing involves the activation of specific neuronal populations within the MePD, including those expressing Urocortin 3 (Ucn3) and the neurokinin 3 receptor (NK3R) [, , ]. These neuronal populations then influence downstream pathways that ultimately suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased LH pulsatility and delayed puberty.

Q4: How does 2,4,5-Trimethylthiazole contribute to food flavor?

A4: 2,4,5-Trimethylthiazole is a volatile compound known to contribute to the aroma and flavor of various foods [, , ]. Its characteristic odor is often described as "roasted" or "nutty." It is particularly prominent in cooked meat, where it arises from the Maillard reaction [].

Q5: How is 2,4,5-Trimethylthiazole formed during cooking?

A5: The formation of 2,4,5-Trimethylthiazole during cooking is primarily attributed to the Maillard reaction [, ]. This complex series of reactions occurs between reducing sugars and amino acids when food is heated. The specific pathways leading to 2,4,5-Trimethylthiazole can involve intermediates like 3-hydroxy-2-butanone and ammonium sulfide [].

Q6: Does the addition of specific amino acids affect the formation of 2,4,5-Trimethylthiazole during the Maillard reaction?

A6: Yes, the addition of certain amino acids can influence the formation of 2,4,5-Trimethylthiazole. For example, adding glycine to a glucose-cysteine Maillard reaction system has been shown to initially increase the production of 2,4,5-Trimethylthiazole, followed by a decrease at higher glycine concentrations [].

Q7: Can 2,4,5-Trimethylthiazole be chemically synthesized?

A7: Yes, 2,4,5-Trimethylthiazole can be synthesized through various chemical reactions [, ]. These reactions often involve starting materials like substituted oxazoles or thiazoles and reacting them with acid chlorides in the presence of bases [].

Q8: Are there any computational studies related to 2,4,5-Trimethylthiazole?

A8: Computational chemistry techniques have been employed to study the interactions of 2,4,5-Trimethylthiazole with odorant-binding proteins (OBPs) []. These studies provide insights into the molecular mechanisms by which 2,4,5-Trimethylthiazole might be perceived as an odorant.

Q9: What is the molecular formula and weight of 2,4,5-Trimethylthiazole?

A9: The molecular formula of 2,4,5-Trimethylthiazole is C6H9NS, and its molecular weight is 127.20 g/mol.

Q10: Is there any information about the stability of 2,4,5-Trimethylthiazole under different conditions?

A10: While specific stability data for 2,4,5-Trimethylthiazole is limited in the provided abstracts, its reactivity in a photooxidation study has been examined []. The results suggest that it is less reactive compared to 2,4,5-trimethyloxazole. Further studies are needed to fully characterize its stability under various conditions, which is crucial for applications like food storage and flavoring.

Q11: How does 2,4,5-Trimethylthiazole interact with odorant-binding proteins?

A11: Research using rat odor-binding protein 3 (rat-OBP3) has shown that 2,4,5-Trimethylthiazole binds to the protein with a specific dissociation constant []. This binding is thought to be crucial for the transport and presentation of the odorant molecule to olfactory receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)